4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC15546186
Molecular Formula: C24H23NO6
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO6 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H23NO6/c1-29-13-5-12-25-21(15-8-10-17(30-2)11-9-15)20(23(27)24(25)28)22(26)19-14-16-6-3-4-7-18(16)31-19/h3-4,6-11,14,21,27H,5,12-13H2,1-2H3 |
| Standard InChI Key | DKQGYYFKYVRXMI-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
Introduction
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a benzofuran moiety, hydroxyl groups, and various methoxy and propyl substituents. This compound belongs to the pyrrol derivatives class, known for their diverse pharmacological properties. Its molecular formula is C25H23NO7, with a molecular weight of approximately 445.42 g/mol.
Synthesis and Reactions
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and reduction processes. Common reagents used in these reactions are potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent and temperature control are crucial for optimizing yield and purity.
| Reagent | Role |
|---|---|
| Potassium Permanganate | Oxidizing Agent |
| Sodium Borohydride | Reducing Agent |
| Solvents | Dichloromethane, Ethanol |
Biological Activities and Applications
Research indicates that compounds similar to 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant biological activities. These may include interactions with specific enzymes or receptors, influencing their activity. The exact mechanisms are still under investigation.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent due to interactions with biological targets |
| Organic Synthesis | Valuable as a reagent in complex organic reactions |
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one. These include variations with different substituents that may alter their biological activity.
| Compound Name | Key Features |
|---|---|
| 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-pyrrol | Incorporates a nitro group, potentially increasing biological activity |
| 3-(benzofuran-2-carbonyl)-5-(4-methoxyphenyl)-4H-pyrrole | Lacks morpholine side chain, potentially different pharmacological profiles |
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